3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea
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Overview
Description
3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea is a complex organic compound that features a tetrazole ring, an ethoxyphenyl group, and a phenylethyl urea moiety
Mechanism of Action
Target of Action
The compound contains a tetrazole group, which is a class of five-membered heterocyclic compounds that contain four nitrogen atoms and one carbon atom . Tetrazoles are known to mimic the carboxylate group in biological systems, and they have been used in drug design as bioisosteres of carboxylic acids . They are found in many drugs and have a wide range of biological activities .
Mode of Action
Compounds containing tetrazole groups often interact with their targets through hydrogen bonding, given the presence of multiple nitrogen atoms in the tetrazole ring .
Biochemical Pathways
Without specific information on the compound, it’s challenging to determine the exact biochemical pathways it might affect. Tetrazole-containing compounds have been associated with a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Result of Action
The cellular and molecular effects of this compound would depend on its specific targets and mode of action. Given the wide range of activities associated with tetrazole-containing compounds, it could potentially have diverse effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. The compound’s stability could be influenced by its chemical structure, including the presence of the tetrazole group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting 4-ethoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst.
Attachment of the Phenylethyl Group: The tetrazole intermediate is then reacted with 2-phenylethyl isocyanate under controlled conditions to form the final urea derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea can undergo various chemical reactions, including:
Oxidation: The ethoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced tetrazole derivatives.
Substitution: Various substituted tetrazole compounds.
Scientific Research Applications
3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-ethoxyphenyl)-3-(1-naphthyl)urea
- 3-(4-ethoxyphenyl)-1-(2-nitrophenyl)-hydantoin
- 1-(4-ethoxyphenyl)-3-(1-phenylethyl)urea
Uniqueness
3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea stands out due to its tetrazole ring, which imparts unique chemical properties and potential biological activities not found in the similar compounds listed above.
Properties
IUPAC Name |
1-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-2-27-17-10-8-16(9-11-17)25-18(22-23-24-25)14-21-19(26)20-13-12-15-6-4-3-5-7-15/h3-11H,2,12-14H2,1H3,(H2,20,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRWEZQMNAGYDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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